2-Methoxypyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

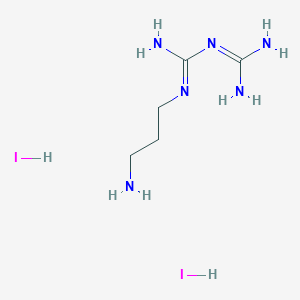

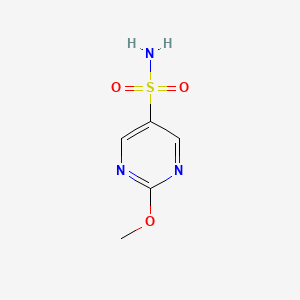

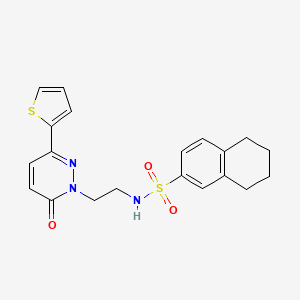

2-Methoxypyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S . It has a molecular weight of 189.19 .

Molecular Structure Analysis

The molecular structure of 2-Methoxypyrimidine-5-sulfonamide consists of a pyrimidine ring with a methoxy group at the 2-position and a sulfonamide group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxypyrimidine-5-sulfonamide are not detailed in the literature, sulfonamides in general are known to exhibit a range of pharmacological activities .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pyrimidine derivatives, including 2-Methoxypyrimidine-5-sulfonamide, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives are known to modulate myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . They also have applications in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have shown antimicrobial and antifungal properties, making them useful in the development of new drugs to combat various microbial and fungal infections.

Antiparasitic Applications

These compounds have also been reported to have antiparasitic properties , which could be useful in the development of treatments for parasitic infections.

Cardiovascular Applications

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives , which could be beneficial in the treatment of various cardiovascular diseases.

Anti-Inflammatory and Analgesic Applications

These compounds have shown anti-inflammatory and analgesic activities , which could be useful in the development of new drugs for pain management and inflammation.

Antidiabetic Applications

Pyrimidine derivatives have been reported to have antidiabetic properties , which could be beneficial in the development of treatments for diabetes.

Synthesis of Other Important Organosulfur Compounds

Sulfonimidates, including 2-Methoxypyrimidine-5-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Wirkmechanismus

The mechanism of action for sulfonamides, the class of drugs to which 2-Methoxypyrimidine-5-sulfonamide belongs, involves inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Eigenschaften

IUPAC Name |

2-methoxypyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNWQFFRYGFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)

![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)